Spectroscopic Elucidation of N-Boc-4-iodo-DL-phenylalanine ethyl ester: A Comprehensive Analytical Framework
Spectroscopic Elucidation of N-Boc-4-iodo-DL-phenylalanine ethyl ester: A Comprehensive Analytical Framework
Executive Summary & Structural Causality
N-Boc-4-iodo-DL-phenylalanine ethyl ester (Molecular Formula: C₁₆H₂₂INO₄; MW: 419.26 g/mol ) is a highly versatile building block in medicinal chemistry and peptide synthesis. It serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions[1], the synthesis of radiolabeled diagnostics[2], and the development of aggregation-induced emission (AIE) luminogens[3].
As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not as a simple data-collection exercise, but as a study in structural physics. The molecule possesses three distinct spectroscopic "anchors":
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The Heavy Atom Effect: The para-iodine atom drastically alters the local magnetic environment, providing a highly diagnostic upfield shift in the ¹³C NMR spectrum.
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The Chiral Center: Even as a racemic (DL) mixture, the stereocenter renders the adjacent β -methylene protons diastereotopic, creating a complex spin system.
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The Carbamate Motif: The N-Boc group dictates specific, predictable fragmentation pathways in mass spectrometry and distinct vibrational modes in infrared spectroscopy.
Self-Validating Analytical Workflow
A robust analytical protocol must be a self-validating system. Relying on a single spectroscopic technique introduces the risk of structural misassignment or overlooking co-eluting impurities. The workflow below illustrates an orthogonal approach where each technique cross-verifies the others.
Orthogonal analytical workflow for self-validating structural elucidation.
Quantitative Spectroscopic Data & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data for N-Boc-4-iodo-DL-phenylalanine ethyl ester is extrapolated from its highly characterized L-enantiomer and corresponding methyl ester derivatives[2][3][4]. Note that in achiral solvents like CDCl₃, the racemic (DL) mixture is spectroscopically indistinguishable from the enantiopure form.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
| Position | δ (ppm) | Multiplicity | Integration | J (Hz) | Causality & Assignment |
|---|---|---|---|---|---|
| Boc-CH₃ | 1.38 | s | 9H | - | Highly shielded tert-butyl protons. |
| Ester-CH₃ | 1.22 | t | 3H | 7.1 | Primary methyl, coupled to adjacent CH₂. |
| β -CH₂ | 2.95, 3.08 | dd | 2H | 13.8, 6.0 | Diastereotopic protons . The adjacent chiral α -carbon makes these protons chemically non-equivalent, resulting in an ABX spin system. | | Ester-CH₂ | 4.15 | q | 2H | 7.1 | Deshielded by the adjacent electronegative ester oxygen. | | α -CH | 4.52 | m | 1H | - | Strongly deshielded by both the amine and the carbonyl group. | | N-H | 5.05 | d | 1H | 8.0 | Amide proton. Broadens or exchanges in protic solvents. | | Ar-H (C2/C6) | 6.90 | d | 2H | 8.2 | Aromatic protons ortho to the alkyl chain. | | Ar-H (C3/C5) | 7.58 | d | 2H | 8.2 | Aromatic protons ortho to the iodine atom. Deshielded relative to C2/C6. |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃, 298 K) | δ (ppm) | Assignment | Causality & Structural Physics | | :--- | :--- | :--- | | 14.1 | Ester-CH₃ | Standard primary alkyl shift. | | 28.3 | Boc-CH₃ | Three equivalent methyl carbons of the tert-butyl group. | | 38.2 | β -CH₂ | Benzylic position. | | 54.4 | α -CH | Shifted downfield due to the adjacent nitrogen and carbonyl. | | 61.5 | Ester-CH₂ | Secondary carbon bound directly to oxygen. | | 80.1 | Boc-Cq | Quaternary carbon of the tert-butyl group. | | 92.4 | Ar-C (C-I) | Heavy Atom Effect: Spin-orbit coupling from the massive iodine nucleus causes a dramatic, diagnostic upfield shift[2]. | | 131.5 | Ar-C (C2/C6) | Aromatic carbons ortho to the alkyl chain. | | 136.2 | Ar-C (C1) | Quaternary aromatic carbon ipso to the alkyl chain. | | 137.6 | Ar-C (C3/C5) | Aromatic carbons meta to the alkyl chain, ortho to iodine. | | 155.1 | Boc-C=O | Carbamate carbonyl. | | 171.8 | Ester-C=O | Ester carbonyl. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides immediate validation of the orthogonal carbonyl environments.
Table 3: FT-IR (ATR) Solid-State Data
| Wavenumber (cm⁻¹) | Intensity | Causality & Assignment |
|---|---|---|
| 3350 | Medium, Sharp | N-H stretch of the secondary carbamate. |
| 2978, 2932 | Weak | Aliphatic C-H stretches . |
| 1735 | Strong, Sharp | Ester C=O stretch . The alkoxy group withdraws electron density, strengthening the C=O bond and increasing the frequency. |
| 1695 | Strong, Sharp | Boc C=O stretch . Nitrogen lone-pair delocalization into the carbonyl π -system reduces double-bond character, lowering the frequency. | | 1165 | Strong | C-O stretch of the ester/carbamate systems. | | 1005 | Medium | Aromatic C-I stretch , highly diagnostic for halogenated aromatics. |
Mass Spectrometric Fragmentation Dynamics
In High-Resolution Mass Spectrometry (HRMS) utilizing positive Electrospray Ionization (ESI+), the molecule exhibits a highly predictable and self-validating fragmentation cascade. The carbamate carbonyl is the primary site of protonation.
ESI-MS CID fragmentation pathway of N-Boc-4-iodo-DL-phenylalanine ethyl ester.
Mechanistic Causality: The loss of the tert-butyl group as neutral isobutylene (56 Da) is driven by the thermodynamic stability of the resulting tert-butyl cation. This is rapidly followed by the extrusion of carbon dioxide (44 Da). The combined neutral loss of 100 Da is the universal hallmark of N-Boc protected amines.
Step-by-Step Experimental Methodologies
Protocol 1: Self-Validating NMR Acquisition
Rationale: To establish the carbon-hydrogen framework while internally validating sample purity.
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Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube. Causality: CDCl₃ lacks exchangeable protons, preserving the critical N-H doublet signal, while TMS provides an absolute 0.00 ppm reference.
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¹H Acquisition: Acquire 16 scans at 298 K on a 400 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, yielding strictly quantitative integrations.
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Internal Validation Check: Integrate the singlet at ~1.38 ppm (Boc, 9H) against the triplet at ~1.22 ppm (Ester CH₃, 3H). The integral ratio must be exactly 3.0 : 1.0. A deviation of >5% indicates co-eluting aliphatic impurities or Boc-deprotection degradation.
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¹³C Acquisition: Acquire 1024 scans with WALTZ-16 proton decoupling. Causality: The quaternary carbon attached to the iodine atom (C4) suffers from a long T₁ relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement. High scan counts are mandatory to resolve this peak at ~92.4 ppm.
Protocol 2: HRMS (ESI-TOF) Profiling
Rationale: To confirm the exact molecular formula and structural connectivity via Collision-Induced Dissociation (CID).
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Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid. Causality: Formic acid forces the protonation of the carbamate nitrogen/carbonyl, drastically enhancing ionization efficiency in positive mode.
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Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.
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MS1 Acquisition: Scan across m/z 100–1000. Identify the intact [M+H]⁺ ion at m/z 420.0665 (Mass error must be < 2.0 ppm).
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MS/MS (CID) Validation: Isolate the m/z 420.1 precursor and apply a collision energy of 15–20 eV. Causality: This specific energy regime selectively shatters the labile Boc group before fragmenting the robust aromatic ring, yielding the diagnostic m/z 364.0 and 320.0 product ions.
References
- Source: chemicalbook.
- Source: rsc.
- Source: acs.
- Source: mdpi.
